molecular formula C10H9Br2NO2 B13162709 5-(Bromomethyl)-3-(3-bromophenyl)-1,3-oxazolidin-2-one

5-(Bromomethyl)-3-(3-bromophenyl)-1,3-oxazolidin-2-one

Cat. No.: B13162709
M. Wt: 334.99 g/mol
InChI Key: PJYTZBKVYWMZJR-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-3-(3-bromophenyl)-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of a bromomethyl group and a bromophenyl group attached to an oxazolidinone ring. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-3-(3-bromophenyl)-1,3-oxazolidin-2-one typically involves the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl group using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Attachment of the Bromophenyl Group: This step involves the coupling of a bromophenyl group to the oxazolidinone ring, which can be achieved through various coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimized reaction conditions, including temperature, pressure, and solvent choice, are crucial for maximizing the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-3-(3-bromophenyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl and bromophenyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Coupling Reactions: The bromophenyl group can be involved in coupling reactions such as Suzuki or Heck coupling.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Employed in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

    Substituted Oxazolidinones: Formed through substitution reactions.

    Oxidized or Reduced Derivatives: Formed through oxidation or reduction reactions.

    Coupled Products: Formed through coupling reactions with various aryl or alkyl groups.

Scientific Research Applications

5-(Bromomethyl)-3-(3-bromophenyl)-1,3-oxazolidin-2-one has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of novel antibiotics and other therapeutic agents.

    Biological Studies: Employed in studies investigating the mechanism of action of oxazolidinone-based drugs.

    Chemical Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.

    Material Science: Investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-3-(3-bromophenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its use as an antibiotic, the compound inhibits bacterial protein synthesis by binding to the bacterial ribosome. This binding prevents the formation of the initiation complex, thereby inhibiting the translation process and ultimately leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.

    Tedizolid: A more potent oxazolidinone derivative with enhanced activity against resistant bacterial strains.

    Cycloserine: A structurally related compound with different biological activity.

Uniqueness

5-(Bromomethyl)-3-(3-bromophenyl)-1,3-oxazolidin-2-one is unique due to the presence of both bromomethyl and bromophenyl groups, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern allows for unique interactions with molecular targets, making it a valuable compound in medicinal chemistry and other scientific research fields.

Properties

Molecular Formula

C10H9Br2NO2

Molecular Weight

334.99 g/mol

IUPAC Name

5-(bromomethyl)-3-(3-bromophenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H9Br2NO2/c11-5-9-6-13(10(14)15-9)8-3-1-2-7(12)4-8/h1-4,9H,5-6H2

InChI Key

PJYTZBKVYWMZJR-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1C2=CC(=CC=C2)Br)CBr

Origin of Product

United States

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